molecular formula C13H8F3NO3 B2969425 N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide CAS No. 312615-59-1

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide

Cat. No. B2969425
M. Wt: 283.206
InChI Key: DIMPADHKHYVVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a pyran derivative that has a trifluoromethyl group attached to it, which makes it a unique compound with distinct properties. In

Scientific Research Applications

Histone Deacetylase Inhibition and Antitumor Activity

One of the most active benzamide derivatives, MS-27-275, has been examined for its biological properties and antitumor efficacy. MS-27-275, which shares structural similarities with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, inhibited partially purified human histone deacetylase (HDA) and caused hyperacetylation of nuclear histones in various tumor cell lines. It induced the expression of p21(WAF1/CIP1) and gelsolin, leading to changes in the cell cycle distribution, particularly a decrease in S-phase cells and an increase in G1-phase cells. In vivo, MS-27-275 administered orally strongly inhibited the growth of several tumor lines implanted in nude mice, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Antibacterial Agents

Benzamide derivatives have also been investigated for their antibacterial properties. Novel analogs of benzamide were designed, synthesized, and evaluated for their antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds displayed promising antibacterial activity at non-cytotoxic concentrations, highlighting the potential of benzamide derivatives in antibacterial therapy (Palkar et al., 2017).

Synthesis and Chemical Properties

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide derivatives have been a focus for chemical synthesis and property exploration. For instance, benzamide derivatives were synthesized through catalyst-free methods, illustrating the chemical versatility and potential for creating novel compounds with specific properties for further research applications (Liu et al., 2014).

Fluorescence and Photophysical Properties

Studies have also explored the synthesis of benzamide derivatives to develop novel blue fluorophores. These compounds exhibit intense luminescence properties, making them suitable for biological and organic material applications. This research opens pathways for the use of N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide derivatives in bioimaging and molecular probes (Yamaji et al., 2017).

properties

IUPAC Name

N-[2-oxo-6-(trifluoromethyl)pyran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-7-6-9(12(19)20-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMPADHKHYVVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide

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